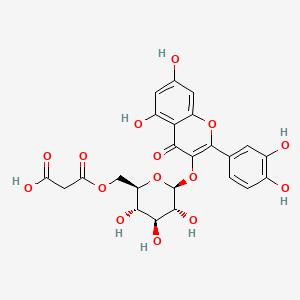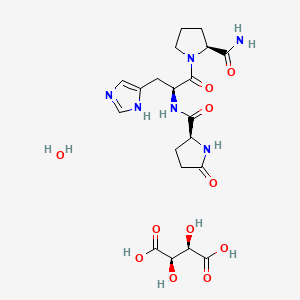
Petrocortyne A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petrocortyne A is a natural product found in Petrosia with data available.
Aplicaciones Científicas De Investigación
In Vitro Anti-Inflammatory and Pro-Aggregative Effects
Petrocortyne A, derived from marine sponges (Petrosia sp.), exhibits notable in vitro anti-inflammatory and pro-aggregative effects. Notably, it effectively inhibits the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in various cellular inflammatory conditions. Additionally, while it doesn't block activation of adhesion molecules, it significantly suppresses cell-cell adhesion induced by phorbol 12-myristate 13-acetate (PMA). Interestingly, prolonged exposure to this compound induces homotypic aggregation in U937 cells, hinting at its potential to influence cellular inflammatory processes and immune cell migration to inflamed tissues (Hong et al., 2003).
Structural Analysis and Synthesis
Research into this compound's structure led to the synthesis of its four stereoisomers. Using a combination of mixture synthesis routes and analytical techniques like Mosher and 2-naphthylmethoxyacetic acid (NMA) ester methods, the (3S,14S) configuration was confirmed for this compound and several of its analogs. This structured approach in synthesis and analysis ensures a comprehensive understanding of this compound's stereochemistry, contributing significantly to the field of natural product chemistry and facilitating potential applications in various domains (Sui, Yeh, & Curran, 2010).
Propiedades
Número CAS |
201990-21-8 |
|---|---|
Fórmula molecular |
C46H70O2 |
Peso molecular |
655 g/mol |
Nombre IUPAC |
(3R,4E,14R,21Z,27Z,43Z)-hexatetraconta-4,21,27,43-tetraen-1,12,15,45-tetrayne-3,14-diol |
InChI |
InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-37-40-43-46(48)44-41-38-35-32-31-33-36-39-42-45(47)4-2/h1-2,5-6,21-22,27-28,39,42,45-48H,7-20,23-26,29-38H2/b6-5-,22-21-,28-27-,42-39+/t45-,46-/m0/s1 |
Clave InChI |
JHDVAFXLNSEWLY-QGJIOMKESA-N |
SMILES isomérico |
C#C/C=C\CCCCCCCCCCCCCC/C=C\CCCC/C=C\CCCCC#C[C@@H](C#CCCCCCC/C=C/[C@H](C#C)O)O |
SMILES |
C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |
SMILES canónico |
C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |
Sinónimos |
petrocortyne A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



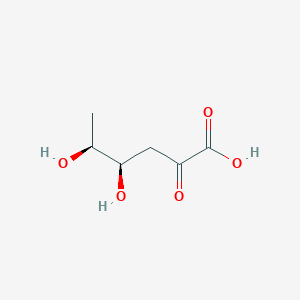
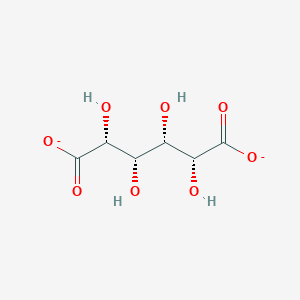
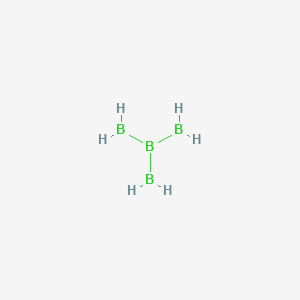



![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)
![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
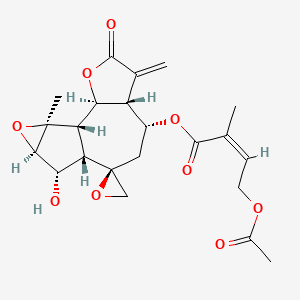
![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)
